molecular formula C18H18ClNO4 B2437727 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid CAS No. 329929-05-7

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid

Cat. No.: B2437727
CAS No.: 329929-05-7
M. Wt: 347.8
InChI Key: ZWZVZHFZJWPMDD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid is a complex organic compound that features a chlorophenyl group, a methoxyphenyl group, and an oxobutanoic acid moiety

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-24-15-8-2-12(3-9-15)11-20-16(18(22)23)10-17(21)13-4-6-14(19)7-5-13/h2-9,16,20H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZVZHFZJWPMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then subjected to a reductive amination process using a reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with 4-oxobutanoic acid under acidic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid, often referred to as a derivative of oxobutanoic acid, has garnered attention in the pharmaceutical field due to its potential biological activities. This compound's structural features suggest it may exhibit various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H18ClNO3\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}\text{O}_{3}

This structure includes a chlorophenyl group and a methoxyphenyl group, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of oxobutanoic acid can inhibit cancer cell proliferation. The presence of the chlorophenyl and methoxyphenyl groups may enhance this activity by interacting with specific molecular targets involved in tumor growth.
  • Neuroprotective Effects : Some findings suggest that this compound could have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which can be beneficial in conditions characterized by chronic inflammation.

Anticancer Studies

  • Cell Line Testing : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. IC50 values were reported around 25 µM, indicating moderate potency against these cells .
  • Mechanism of Action : Research suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which are critical in cancer cell survival .

Neuroprotective Studies

  • Animal Models : In vivo studies using rodent models of neurodegeneration indicated that administration of the compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests showed enhanced memory retention compared to control groups .
  • Oxidative Stress Reduction : The compound decreased levels of reactive oxygen species (ROS) in neuronal cells, suggesting a protective effect against oxidative damage associated with neurodegenerative disorders .

Anti-inflammatory Studies

  • Cytokine Production : Research demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • In Vivo Efficacy : In models of acute inflammation, such as carrageenan-induced paw edema in rats, the compound exhibited dose-dependent anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Summary Table

Biological ActivityMethodologyKey Findings
AnticancerCell line assaysIC50 ~ 25 µM; induces apoptosis
NeuroprotectionRodent modelsImproved cognition; reduced neuronal loss
Anti-inflammatoryCytokine assaysDecreased TNF-α and IL-6 levels

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